molecular formula C11H12 B1296931 6,7-Dihydro-5H-benzocycloheptene CAS No. 7125-62-4

6,7-Dihydro-5H-benzocycloheptene

Cat. No. B1296931
CAS RN: 7125-62-4
M. Wt: 144.21 g/mol
InChI Key: DTRRHWQMEXXDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-benzocycloheptene, also known as benzosuberene, is a chemical compound with the molecular formula C11H12 . It is used in various research and development applications .


Synthesis Analysis

A high-pressure assisted synthetic approach has been developed for the synthesis of 6,7-dihydro-5H-benzocycloheptene . This process includes ammonium acetate-mediated cyclocondensation reactions of 3-oxo-2-arylhydrazonopropanals with benzosuberone and tetralone precursors .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-benzocycloheptene consists of 11 carbon atoms and 12 hydrogen atoms . The exact structure can be found in various databases such as PubChem .


Chemical Reactions Analysis

Bacterial strains expressing naphthalene, biphenyl, and toluene dioxygenase have been examined for their abilities to oxidize 6,7-dihydro-5H-benzocycloheptene . The major reaction catalyzed by naphthalene and biphenyl dioxygenases is dioxygenation whereas toluene dioxygenase catalyzes mainly R-stereospecific benzylic monooxygenation .

Scientific Research Applications

Synthesis and Anticancer Applications

A significant application of 6,7-Dihydro-5H-benzocycloheptene derivatives is in the synthesis of novel compounds with potential anticancer properties. Behbehani et al. (2020) developed a high-pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives. These compounds exhibited promising cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer, indicating their potential as anticancer agents (Behbehani, Aryan, Dawood, & Ibrahim, 2020).

Crystal Structure Analysis

Another research application is in the analysis of crystal structures. Moustafa and Girgis (2007) synthesized derivatives of 6,7-dihydro-5H-benzocyclohepta and analyzed their crystal structures using X-ray data. This research aids in understanding the molecular configuration and bonding properties of these compounds (Moustafa & Girgis, 2007).

Synthetic Chemistry Innovations

In synthetic chemistry, Girgis and Ahmed-Farag (2003) demonstrated the synthesis of novel 2-Alkoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles. Their work contributes to the field by offering new methods for synthesizing complex organic compounds (Girgis & Ahmed-Farag, 2003).

Photochemical Studies

In the realm of photochemistry, Armesto et al. (2000) explored a novel photochemical vinylcyclopropane rearrangement yielding 6,7-dihydro-5H-benzocycloheptene derivatives. This research provides insights into the behavior of these compounds under specific light-induced conditions (Armesto, Ramos, Mayoral, Ortiz, & Agarrabeitia, 2000).

properties

IUPAC Name

8,9-dihydro-7H-benzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRRHWQMEXXDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342470
Record name 6,7-Dihydro-5H-benzocycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-benzocycloheptene

CAS RN

7125-62-4
Record name 6,7-Dihydro-5H-benzocycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of this compound (7.00 g, 43.2 mmol) and para-toluenesulfonic acid monohydrate (0.82 g, 4.3 mmol) in toluene (100 ml) was refluxed for 1 hour with the azeotropic removal of water. The resulting solution was diluted with ethyl acetate, then washed with saturated sodium hydrogen carbonate solution, dried over MgSO4, filtered and evaporated to give 6,7-dihydro-5H-benzocycloheptene as a brown liquid (5.5 g, 88% yield).
[Compound]
Name
compound
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1.6 g (10 mmol) of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol in 75 mL of benzene was added p-toluene sulfonic acid (19 mg, 0.1 mmol). The mixture was refluxed overnight using Dean-Stark equipment. After removal of the solvent, the residue was repartitioned between ethyl acetate and water. The organic layers was washed with saturated sodium bicarbonate solution, water and brine and dried over sodium sulfate. Removal of the solvent gave 1.3 g (88%) of 6,7-Dihydro-5H-benzocycloheptene(compound 23,scheme 11).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-benzocycloheptene
Reactant of Route 2
6,7-Dihydro-5H-benzocycloheptene
Reactant of Route 3
6,7-Dihydro-5H-benzocycloheptene
Reactant of Route 4
6,7-Dihydro-5H-benzocycloheptene
Reactant of Route 5
6,7-Dihydro-5H-benzocycloheptene
Reactant of Route 6
6,7-Dihydro-5H-benzocycloheptene

Citations

For This Compound
97
Citations
SM Resnick, DT Gibson - Applied and environmental microbiology, 1996 - Am Soc Microbiol
Bacterial strains expressing naphthalene, biphenyl, and toluene dioxygenase were examined for their abilities to oxidize 6,7-dihydro-5H-benzocycloheptene (benzocyclohept-1-ene). …
Number of citations: 30 journals.asm.org
RJ Michael, R Austin S áMcMordie - Journal of the Chemical Society …, 1990 - pubs.rsc.org
Metabolism of 6,7-dihydro-5H-benzocycloheptene (1) by growing cultures of a mutant strain of Pseudomonas putida yielded benzylic monohydroxylation (6,7-dihydro-5-hydroxy-5H-…
Number of citations: 28 pubs.rsc.org
MH Silveira, EE Templet… - Synthetic Communications …, 2009 - Taylor & Francis
Cinnamaldehye is an antioxidant shown to induce apoptotic cell death in a number of human cancer cells. This article reports a synthesis of 9-bromo, 2-fluoro substituted, and Z-ring …
Number of citations: 1 www.tandfonline.com
D Armesto, A Ramos, EP Mayoral, MJ Ortiz… - Organic …, 2000 - ACS Publications
1-Substituted 1-(2,2-diphenylvinyl)cyclopropanes with electron-accepting groups at C1 undergo a novel rearrangement to benzocycloheptenes on triplet-sensitized irradiation. In some …
Number of citations: 19 pubs.acs.org
P Rona - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
desirable on the possible uses of selenium dioxide-pyridine, particularly for sevenmembered ring systems. Attempts were also made to investigate this oxidation with six-membered …
Number of citations: 0 pubs.rsc.org
K ITOH, H SUGIHARA, A MIYAKE, N TADA… - Chemical and …, 1978 - jstage.jst.go.jp
Investigations on the essential conformation of adrenergic catecholamines led us to synthesize 6-amino-1, 2-dihydr0xy—6, 7, 8, 9—tetrahydro—5H—benzocyclohepten-5—ol …
Number of citations: 20 www.jstage.jst.go.jp
T WATANABE, I KAWAMOTO, N SOMA - Chemical and …, 1970 - jstage.jst.go.jp
Ring closure reactions of γ-cycloheptatrienyl-substituted α, β-unsaturated carbonyl compounds by acid were examined. Treatment of 2-methyl-4-(2, 4, 6-cycloheptatrien-4-yl)-2-pentenal …
Number of citations: 2 www.jstage.jst.go.jp
MH Silveira, EE Templet, FR Fronczek - Journal of Chemical …, 2011 - Springer
This paper reports a synthesis of 9-bromo, 2-fluoro substituted, and Z-ring locked (by a trimethylene bridge at C8 and C11) crystalline fluorine substituted bicyclic ring-fused polyene …
Number of citations: 4 link.springer.com
AJ Lough, E Carlson, W Tam - IUCrData, 2017 - scripts.iucr.org
data reports (5R,6R)-rel-9-tert-Butyl-trans-5,6-dimethoxy-6,7-di- hydro-5H-benzocycloheptene Page 1 data reports IUCrData (2017). 2, x171417 https://doi.org/10.1107/S2414314617014171 …
Number of citations: 2 scripts.iucr.org
渡辺泰一郎, 川本勲, 相馬信夫 - Chemical and Pharmaceutical Bulletin, 1970 - jlc.jst.go.jp
Ring closure reactions of γ-cycloheptatrienyl-substituted α, β-unsaturated carbonyl compounds by acid were examined. Treatment of 2-methyl-4- (2, 4, 6-cycloheptatrien-4-yl) -2-…
Number of citations: 2 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.